Tetrazole derivatives have been a subject of extensive research due to their diverse pharmacological properties and applications in various fields, including medicine and chemistry. The compound "trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole" is a derivative of the tetrazole family, which is known for its potential in drug development, particularly as an intermediate in the synthesis of platelet aggregation inhibitor drugs2.
The pharmacological action of tetrazole derivatives is influenced by their chemical structure. Studies have shown that the presence of specific substituents at the 1 and 5 positions of the tetrazole ring can lead to either stimulatory or depressant effects on the central nervous system1. For instance, compounds with a large saturated cyclic or aliphatic group at position 1 and a small group at position 5, such as methyl, exhibit significant stimulatory effects1. Although the exact mechanism of action for "trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole" is not detailed in the provided papers, it can be inferred that its structure may play a crucial role in its biological activity.
In the medical field, tetrazole derivatives have been synthesized and evaluated for their potential as cisplatin analogues in cancer treatment. Platinum(II) and palladium(II) chlorido complexes containing tetrazole ligands have shown promising antiproliferative effects against human cancer cell lines, with some complexes exhibiting comparable or even higher activity against cisplatin-resistant cell lines4. The cytotoxicity of these complexes is dependent on their geometry and the hydrophobicity of the carrier ligands4. Additionally, certain tetrazole-based complexes have been found to induce apoptosis in cancer cells, suggesting their potential as effective chemotherapeutic agents4.
The synthesis of tetrazole derivatives is crucial for their application in drug development. "N cyclohexyl 5 (4' chlorobutyl) 1H tetrazole," an important intermediate for producing drugs that inhibit blood platelet aggregation, has been synthesized with a high yield of 78% using a convenient process from δ-valerolactone and cyclohexylamine2. This highlights the importance of tetrazole derivatives in the synthesis of compounds with significant therapeutic potential.
Structural analysis and docking studies of tetrazole derivatives provide insights into their interaction with biological targets. For example, the crystal structures of two tetrazole derivatives have been determined, revealing that the tetrazole rings are essentially planar and the aryl rings show no conjugation to the tetrazole groups3. Molecular docking studies have been carried out to understand the orientation and interaction of these molecules within the active site of the cyclooxygenase-2 enzyme, which is important for their function as COX-2 inhibitors3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: